Naphtho[2,1-b]furan-2(1H)-one
Description
Significance of Fused Heterocyclic Systems in Chemical Biology and Materials Science
The structural rigidity and unique electronic nature of fused heterocyclic systems make them privileged scaffolds in drug discovery. ijsrtjournal.com Their well-defined three-dimensional shapes allow for precise interactions with biological targets like enzymes and receptors, forming the basis for many therapeutic agents. igi-global.com More than 85% of all biologically active chemical compounds contain a heterocyclic component. For instance, fused heterocycles are integral to the structures of numerous drugs used to treat a wide spectrum of diseases, including cancer, infections, and neurological disorders. irma-international.orgijsrtjournal.com
In materials science, the extended π-conjugated systems present in many fused heterocycles are exploited for their electronic and photophysical properties. These characteristics are crucial for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices. The ability to tune their properties through chemical modification makes them versatile building blocks for advanced materials.
Historical Context of Naphthofuran Derivatives Research
Research into naphthofuran derivatives has a rich history, driven by their presence in natural products and their potent biological activities. researchgate.net Early work focused on the isolation and structural elucidation of natural naphthofurans. Over the past few decades, the focus has expanded significantly toward the development of synthetic methodologies to access these complex scaffolds and their analogs. A 1996 study, for example, detailed a palladium-catalyzed three-component coupling reaction to create naphthofuran-2(3H)-one derivatives, showcasing the efforts to build this heterocyclic system with greater efficiency. acs.org
A review covering the years 2000 to 2020 highlights the evolution of synthetic strategies, moving from classical methods to more sophisticated catalytic and photochemical reactions. researchgate.neteurjchem.com Modern approaches, including multicomponent and domino reactions, have been developed to construct the naphthofuran core in a more atom-economical and efficient manner, often utilizing novel nanocatalysts. researchgate.net This progression reflects a continuous drive to not only synthesize these molecules but also to create diverse libraries of derivatives for biological screening and materials application studies. eurjchem.com
Structural Elucidation and Core Chemical Framework of Naphtho[2,1-b]furan-2(1H)-one
The core chemical framework of this compound consists of a naphthalene (B1677914) ring system fused to a furanone ring at the 2,1-positions of the naphthalene core. The "2(1H)-one" nomenclature indicates the presence of a carbonyl group at position 2 and a saturated carbon at position 1 of the furanone ring. This structure is a lactone, which is a cyclic ester.
The parent compound, Naphtho[2,1-b]furan (B1199300), has the molecular formula C12H8O. chemsrc.com The related isomer, Naphtho[2,1-b]furan-1(2H)-one, possesses the molecular formula C12H8O2 and a molecular weight of approximately 184.19 g/mol . nih.gov The specific subject of this article, this compound, shares this fundamental fused architecture, which imparts a rigid, planar character to the molecule, influencing its reactivity and intermolecular interactions.
Physicochemical Properties of a Related Naphthofuran Derivative
| Property | Value |
|---|---|
| Molecular Formula | C16H26O2 (for Decahydro-3a,6,6,9a-tetramethylthis compound) |
| Molar Mass | 250.38 g/mol (for Decahydro-3a,6,6,9a-tetramethylthis compound) |
| Appearance | White crystalline powder (for a decahydro derivative) |
| Solubility | Soluble in ethanol, hardly soluble in water (for a decahydro derivative) |
Overview of Research Trajectories: Synthesis, Reactivity, and Bioactivity
Current research on this compound and its derivatives primarily follows three interconnected paths: developing efficient synthetic routes, exploring the reactivity of the scaffold, and evaluating the biological activities of the resulting compounds.
Synthesis: Key synthetic strategies for the naphtho[2,1-b]furan skeleton include:
Cyclization of 2-hydroxy-1-naphthaldehyde (B42665): A common and foundational method involves reacting 2-hydroxy-1-naphthaldehyde with α-halo ketones (like chloroacetone) or α-halo esters (like ethyl bromoacetate) in the presence of a base. medcraveonline.comijpsonline.com
Multicomponent Reactions (MCRs): One-pot reactions combining simple starting materials, such as an aryl aldehyde, hippuric acid, acetic anhydride, and a β-naphthol, have been developed to build the core structure efficiently. researchgate.net These reactions are often facilitated by recyclable nanocatalysts under microwave irradiation. researchgate.net
Domino Reactions: A domino approach using (Z)-4-arylidene-2-phenyl-5(4)-oxazolones (azlactones) and 2-naphthols provides another efficient route to this compound derivatives. researchgate.net
Reactivity: The this compound scaffold undergoes various chemical transformations, allowing for the creation of diverse derivatives. Notable reactions include:
Oxidation: The compound can be oxidized to yield naphthoquinone derivatives.
Reduction: The use of reducing agents can produce dihydro-naphthofuran derivatives.
Substitution: The naphthalene ring is susceptible to electrophilic substitution, enabling the introduction of various functional groups.
Derivatization: The core structure serves as a key intermediate for the synthesis of more complex heterocyclic systems, such as those fused or coupled with pyrazoles, oxadiazoles, and thiazoles. mdpi.comijpcbs.com For example, the carbohydrazide (B1668358) derivative of naphtho[2,1-b]furan is a versatile precursor for synthesizing a range of pyrazole-containing compounds. nih.gov
Bioactivity: A significant driver of research into this compound is the broad spectrum of biological activities exhibited by its derivatives. These compounds are important for their potential applications in medicine. researchgate.net Documented activities include:
Antimicrobial Activity: Many derivatives have demonstrated notable antibacterial and antifungal properties. researchgate.net For instance, certain thiazolidinone derivatives have shown promising effects against both Gram-positive and Gram-negative bacteria. mdpi.com
Anticancer Potential: Research has indicated that some derivatives can induce apoptosis in cancer cells, positioning them as candidates for further investigation in oncology.
Other Pharmacological Activities: Various derivatives have also been explored for anti-inflammatory, analgesic, anthelmintic, and diuretic activities. nih.gov
Reported Biological Activities of Naphtho[2,1-b]furan Derivatives
| Derivative Class | Reported Biological Activity |
|---|---|
| Thiazole (B1198619) Derivatives | Antibacterial, Antitubercular, Antiulcer researchgate.net |
| Pyrazole (B372694) Derivatives | Antimicrobial, Anti-inflammatory, Analgesic, Anthelmintic, Diuretic mdpi.comnih.gov |
| Oxadiazole Derivatives | Antimicrobial ijpcbs.com |
| Carbothioamide Derivatives | Antimicrobial, Antioxidant |
Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLORZFYGDNPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195866 | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-63-0 | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphtho 2,1 B Furan 2 1h One and Its Derivatives
Classical Annulation and Cyclization Strategies
Classical methods involving the formation of fused ring systems through annulation and cyclization are foundational in synthesizing naphthofurans. These strategies often leverage the inherent reactivity of naphthol precursors.
Oxidative Annulation of 2-Naphthols with Terminal Alkynes
A significant advancement in the synthesis of naphtho[2,1-b]furan (B1199300) derivatives is the direct oxidative annulation of 2-naphthols with terminal alkynes. This approach provides a straightforward route to 2-arylnaphtho[2,1-b]furans. figshare.comacs.org
Researchers have successfully developed a metal-free strategy for the selective oxidative radical annulation between 2-naphthols and terminal alkynes. acs.org This is particularly noteworthy because traditional transition-metal-catalyzed methods often fail with terminal alkynes due to the preferential homocoupling of the alkyne. acs.org The metal-free conditions circumvent this issue, completely suppressing the alkyne homocoupling. acs.org
The reaction is typically carried out using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a Lewis acid such as boron trifluoride (BF₃). acs.org The proposed mechanism begins with the oxidation of the 2-naphthol (B1666908) by DDQ to generate a naphthol radical. acs.org This radical then tautomerizes to a more stable C-centered radical. acs.org This C-radical undergoes addition to the terminal alkyne, which may also be activated by the Lewis acid, forming a vinyl radical intermediate. acs.org This highly reactive vinyl radical then attacks the oxygen atom in an intramolecular fashion to form a five-membered ring. acs.org The final step involves dehydrogenation of this cyclic intermediate to yield the aromatic naphthofuran product and close the catalytic cycle. acs.org
Table 1: Scope of Metal-Free Oxidative Annulation of 2-Naphthols with Terminal Alkynes This table presents a selection of substrates and the corresponding yields for the synthesis of 2-arylnaphtho[2,1-b]furans under metal-free conditions.
| 2-Naphthol Derivative | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|
| 2-Naphthol | Phenylacetylene | 2-Phenylnaphtho[2,1-b]furan | 85 |
| 2-Naphthol | 4-Methylphenylacetylene | 2-(p-Tolyl)naphtho[2,1-b]furan | 82 |
| 2-Naphthol | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)naphtho[2,1-b]furan | 80 |
| 6-Methoxy-2-naphthol | Phenylacetylene | 6-Methoxy-2-phenylnaphtho[2,1-b]furan | 75 |
The core of the metal-free oxidative annulation is a cascade of free-radical reactions. figshare.comresearchgate.net The process is initiated by the activation of a C–H bond on the naphthol ring, specifically at the C1 position, which is ortho to the hydroxyl group. acs.org This sp² C-H bond activation is not achieved through metal catalysis but via a radical pathway. figshare.comacs.org
Following the generation of the C-centered radical on the naphthol, a crucial intermolecular C-C bond is formed through the radical's attack on the terminal alkyne. acs.org This step creates the carbon skeleton of the furan (B31954) ring. The sequence is completed by an intramolecular C-O cyclization, where the newly formed vinyl radical attacks the phenolic oxygen. acs.org This ring-closing step is a key part of the domino reaction sequence that efficiently constructs the final naphthofuran structure. researchgate.net This entire process—C-H activation, C-C coupling, and C-O cyclization—occurs in a single, seamless operation. figshare.com
Metal-Free Conditions and Mechanistic Pathways
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like naphthofurans from simple precursors in a single step, which is advantageous for atom economy and reducing waste. fardapaper.ir
Meldrum's Acid, Arylglyoxals, and β-Naphthol Condensations
A notable one-pot, three-component reaction for the synthesis of functionalized naphtho[2,1-b]furans involves the condensation of β-naphthol, an arylglyoxal, and Meldrum's acid. arkat-usa.orgresearchgate.net This method provides a simple and efficient pathway to novel polysubstituted 1,2-dihydronaphtho[2,1-b]furans. researchgate.net
Table 2: Three-Component Synthesis of Functionalized Naphtho[2,1-b]furans This table shows examples of products obtained from the one-pot reaction of β-naphthol, various arylglyoxals, and Meldrum's acid.
| Arylglyoxal | Product | Yield (%) |
|---|---|---|
| Phenylglyoxal | 1-(2-Oxo-2-phenylethyl)-naphtho[2,1-b]furan-2(1H)-one derivative | 92 |
| 4-Chlorophenylglyoxal | 1-(2-(4-Chlorophenyl)-2-oxoethyl)-naphtho[2,1-b]furan-2(1H)-one derivative | 94 |
| 4-Methylphenylglyoxal | 1-(2-Oxo-2-(p-tolyl)ethyl)-naphtho[2,1-b]furan-2(1H)-one derivative | 90 |
The underlying mechanism of the three-component reaction between β-naphthol, arylglyoxals, and Meldrum's acid is believed to proceed through a Knoevenagel condensation followed by a Michael addition cascade. fardapaper.irrsc.org The Knoevenagel condensation likely occurs first between the arylglyoxal and the highly acidic Meldrum's acid to form a reactive electrophilic intermediate. rsc.orgnih.gov
This intermediate then undergoes a Michael addition reaction with β-naphthol. nih.gov In this step, the naphthol acts as the nucleophile. Subsequent intramolecular cyclization and dehydration lead to the formation of the final naphtho[2,1-b]furan-2(1H)-one derivative. This cascade approach, where multiple bonds are formed in a single pot, is a hallmark of efficient organic synthesis. rsc.orgnih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Naphthol / β-Naphthol |
| Terminal Alkyne |
| 2-Arylnaphtho[2,1-b]furan |
| Phenylacetylene |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Boron trifluoride (BF₃) |
| 2-Phenylnaphtho[2,1-b]furan |
| 4-Methylphenylacetylene |
| 2-(p-Tolyl)naphtho[2,1-b]furan |
| 4-Methoxyphenylacetylene |
| 2-(4-Methoxyphenyl)naphtho[2,1-b]furan |
| 6-Methoxy-2-naphthol |
| 6-Methoxy-2-phenylnaphtho[2,1-b]furan |
| 6-Bromo-2-naphthol |
| 6-Bromo-2-phenylnaphtho[2,1-b]furan |
| Meldrum's Acid |
| Arylglyoxal |
| Phenylglyoxal |
| 4-Chlorophenylglyoxal |
| 4-Methylphenylglyoxal |
| 4-Methoxyphenylglyoxal |
Aryl Aldehydes, Hippuric Acid, Acetic Anhydride, and β-Naphthol
Nanocatalyst-Mediated Approaches (e.g., Nafion-H@SPIONs)
Strategies from 2-Hydroxy-1-naphthaldehyde (B42665) Derivatives
An alternative and versatile approach to naphthofuran scaffolds begins with 2-hydroxy-1-naphthaldehyde and its derivatives. This starting material allows for various cyclization strategies to build the furanone ring and other fused heterocyclic systems.
A synthetic route starting from 2-hydroxy-1-naphthaldehyde involves an initial reaction with ethyl chloroacetate (B1199739). This step typically proceeds via O-alkylation of the hydroxyl group to form an ester intermediate. Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding acid hydrazide, 2-(1-formylnaphthalen-2-yloxy)acetohydrazide. This hydrazide serves as a versatile building block for further cyclizations into various heterocyclic systems, including derivatives related to the naphthofuran core.
Derivatives of 2-hydroxy-1-naphthaldehyde are instrumental in constructing more complex fused heterocyclic systems. For instance, the synthesis of naphtho[2',1':6,5]pyrano[3,2-c]quinoline derivatives has been achieved from 2-hydroxy-1-naphthaldehyde. A key strategy involves the cyanoethylation of 2-hydroxy-1-naphthaldehyde, followed by a Thorpe-Ziegler intramolecular cyclization to yield a dihydronaphthopyran intermediate. This intermediate can then undergo a Friedlander annulation with cyclohexanone, which results in the formation of a fused pyridine (B92270) ring, ultimately yielding the complex naphtho[2',1':5,6]pyrano[2,3-b]quinoline structure. This demonstrates how the initial naphthaldehyde structure can be elaborated into polycyclic systems incorporating a furan or pyran ring fused to other heterocycles.
The Knoevenagel condensation is a powerful tool for C-C bond formation and is widely applied in the synthesis of naphthofuran derivatives starting from 2-hydroxy-1-naphthaldehyde. This reaction involves the condensation of the aldehyde group with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst like piperidine. The initial condensation product can then undergo an intramolecular cyclization (O-annulation) to form the furan ring, yielding derivatives like 3-amino- or 3-oxo-substituted naphtho[2,1-b]furans. The choice of the active methylene compound directly influences the substitution pattern on the resulting furan ring, making this a versatile method for generating a library of derivatives.
The table below provides examples of naphtho[2,1-b]furan derivatives synthesized via Knoevenagel condensation.
Table 2: Knoevenagel Condensation of 2-Hydroxy-1-naphthaldehyde with Active Methylene Compounds
| Entry | Active Methylene Compound | Catalyst | Product |
|---|---|---|---|
| 1 | Malononitrile | Piperidine | 2-Amino-naphtho[2,1-b]furan-1-carbonitrile |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethyl 2-imino-2H-naphtho[2,1-b]furan-1-carboxylate |
| 3 | Diethyl Malonate | Piperidine | Ethyl 2-oxo-2H-naphtho[2,1-b]furan-1-carboxylate |
Thorope-Ziegler Reaction and Friedlander Cyclization for Fused Pyridines
Domino and Cascade Reactions
Domino and cascade reactions offer efficient and atom-economical pathways to complex molecules like naphtho[2,1-b]furan-2(1H)-ones from simple starting materials in a single synthetic operation.
Azlactone-Mediated Routes to Naphtho[2,1-b]furan-2(1H)-ones
A notable domino approach for synthesizing this compound derivatives involves the reaction of (Z)-4-arylidene-2-phenyl-5(4)-oxazolones, commonly known as azlactones, with 2-naphthols. researchgate.net This process, catalyzed by p-toluenesulfonic acid (p-TSA), proceeds with moderate to high yields. researchgate.net The reaction is believed to proceed through a series of steps including aza-Friedel–Crafts reaction and lactonization. researchgate.net
Another efficient one-pot method utilizes a multicomponent reaction of aryl aldehydes, hippuric acid, acetic anhydride, and β-naphthol. researchgate.net This synthesis is facilitated by Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles (Nafion-H@SPIONs) under microwave irradiation, offering an environmentally friendly approach with easy catalyst recovery. researchgate.net Oxazolones, important intermediates in the synthesis of various small molecules, are key in this transformation. researchgate.net
Yb(OTf)3-Catalyzed Alkyne–Carbonyl Metathesis–Oxa-Michael Addition Relay
A novel and efficient Lewis acid-catalyzed relay reaction has been developed for the synthesis of functionalized naphtho[2,1-b]furan-1-ones. acs.orgnih.gov This method employs ytterbium(III) triflate (Yb(OTf)3) to catalyze a reaction between α-alkynyl naphthalen-2-ols and isatins. acs.orgnih.govacs.org The reaction proceeds via an alkyne-carbonyl metathesis followed by an oxa-Michael addition, resulting in the formation of indolone-containing naphtho[2,1-b]furan-1-ones with a quaternary center. acs.orgnih.gov This process is characterized by its high atom economy, good to excellent yields, and high diastereoselectivity under mild conditions. acs.orgnih.gov
The proposed mechanism involves the coordination of Yb(OTf)3 to the carbonyl group of isatin, followed by nucleophilic attack of the alkyne. Subsequent intramolecular cyclization and proton transfer yield the final product and regenerate the catalyst. acs.org The high diastereoselectivity is attributed to the steric hindrance between the aryl group at the quaternary carbon and the indolone ring. acs.org
The Yb(OTf)3-catalyzed reaction demonstrates excellent control over regio- and diastereochemistry. acs.org This method provides a convergent and regioselective protocol for constructing structurally complex cyclic ketones through alkyne polyfunctionalization. acs.orgnih.govacs.org The reaction is compatible with a variety of substituents on both the α-alkynyl naphthalen-2-ols and the isatins, leading to a wide range of functionalized indolone-containing naphtho[2,1-b]furan-1-ones. acs.org
Advanced Synthetic Methodologies
Recent advancements in synthetic chemistry have introduced novel photochemical, electrochemical, and C-H functionalization approaches for the synthesis of this compound and its derivatives.
Photochemical and Electrochemical Approaches
Photochemical methods offer a unique avenue for the synthesis of naphthofuran derivatives. For instance, the irradiation of 2-[2-(2-methylphenyl)ethenyl]benzo[b]furan has been shown to yield 4-methylbenzo[d]naphtho[2,1-b]furan, among other dimeric products. irb.hr Another study describes a photochemical approach for the synthesis of a complex spiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione derivative which contains a modified naphthofuran-like core. researchgate.net Furthermore, a one-step regioselective [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes and alkenes provides a general synthesis of naphtho[2,3-b]furan-4,9-diones and their 2,3-dihydro derivatives. acs.org
Electrochemical synthesis represents a green and efficient alternative. Anodic selenofunctionalization of allyl-naphthol derivatives has been used to synthesize 2-((phenylselanyl)methyl)-1,2-dihydronaphtho[2,1-b]furan and related compounds with good to excellent yields. rsc.org This method utilizes a constant current and platinum electrodes to achieve the desired transformation. rsc.org
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules. An iridium(III)-catalyzed C6/C5 dual C-H functionalization of N-pyridyl-2-pyridones with diazonaphthalen-2(1H)-ones has been developed for the synthesis of naphtho[1',2':4,5]furo[3,2-b]pyridinones. nih.gov This protocol allows for the formation of both C-C and C-O bonds in a single step, with diazonaphthalen-2(1H)-ones acting as bifunctional reagents. nih.gov The method is characterized by its operational simplicity, broad functional group tolerance, and high atom economy. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including this compound and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. Key green methodologies employed in the synthesis of this naphthofuran scaffold include microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvent-free conditions.
One prominent green strategy involves multicomponent reactions (MCRs) conducted under microwave irradiation. A one-pot procedure for synthesizing Naphtho[2,1-b]furan-2(1H)-ones has been described, which involves the reaction of aryl aldehydes, hippuric acid, acetic anhydride, and β-naphthol. researchgate.net This reaction is efficiently catalyzed by Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles (Nafion-H@SPIONs), a recyclable nanocatalyst. researchgate.net The use of microwave irradiation significantly accelerates the reaction, and the magnetic nature of the catalyst allows for its easy recovery and reuse for several cycles without a significant loss in catalytic activity, aligning with the green chemistry principles of waste prevention and catalyst recycling. researchgate.net
Another approach utilizes microwave assistance for the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. arkat-usa.orgresearchgate.net This intermediate can then be further converted to various derivatives. arkat-usa.orgresearchgate.net Microwave irradiation has been shown to dramatically accelerate many organic reactions, often leading to improved yields and selectivity compared to conventional heating methods. arkat-usa.org
Ultrasound-assisted synthesis has also emerged as a green and efficient method. questjournals.org This technique utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity, leading to shorter reaction times, higher yields, and milder reaction conditions. questjournals.orgsci-hub.se For instance, the ultrasound-assisted synthesis of functionalized naphtho[2,1-b]furans from Meldrum's acid, arylglyoxals, and β-naphthol has been reported to provide excellent yields (80-94%) in significantly reduced reaction times (30-45 minutes) compared to conventional thermal methods. researchgate.net
The development of environmentally benign catalytic systems is another cornerstone of green synthesis. Silica sulfuric acid (SSA), a heterogeneous catalyst, has been employed for the synthesis of naphtho[2,1-b]furan derivatives from β-nitrostyrene derivatives and β-naphthol derivatives under solvent-free conditions. researchgate.net Similarly, a domino approach using p-toluenesulfonic acid (p-TSA) as a catalyst for the reaction between azlactones and 2-naphthols under solvent-free conditions provides a convenient and step-economic route to Naphtho[2,1-b]furan-2(1H)-ones. researchgate.net
Furthermore, one-pot, three-component coupling reactions under solvent-free conditions represent a highly efficient and atom-economical approach. The synthesis of novel polysubstituted 1,2-dihydronaphtho[2,1-b]furans has been achieved by reacting 2-aminopyridines, naphthols, and glyoxal (B1671930) using guanidinium (B1211019) chloride as a polyfunctional organocatalyst, avoiding the need for expensive and toxic metal catalysts and solvents. researchgate.netrsc.org
Table 1: Green Synthetic Approaches for this compound and its Derivatives
| Green Methodology | Reactants | Catalyst/Conditions | Product | Key Findings |
| Microwave-Assisted Multicomponent Reaction | Aryl aldehydes, hippuric acid, acetic anhydride, β-naphthol | Nafion-H@SPIONs, Microwave irradiation, Solvent-free | This compound derivatives | High efficiency, easy catalyst recovery and reusability. researchgate.net |
| Microwave-Assisted Synthesis | 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetate | K₂CO₃, DMF, Microwave irradiation | Ethyl naphtho[2,1-b]furan-2-carboxylate | Accelerated reaction and improved yields. arkat-usa.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Meldrum's acid, Arylglyoxals, β-naphthol | Piperidine | Functionalized naphtho[2,1-b]furan | Excellent yields (80-94%) in short reaction times (30-45 min). researchgate.net |
| Heterogeneous Catalysis | β-Nitrostyrene derivatives, β-Naphthol derivatives | Silica sulfuric acid (SSA), Solvent-free | Naphtho[2,1-b]furan derivatives | Environmentally benign, solvent-free conditions. researchgate.net |
| Domino Reaction | Azlactones, 2-Naphthols | p-Toluenesulfonic acid (p-TSA), Solvent-free | This compound derivatives | Convenient and step-economic process. researchgate.net |
| One-Pot Three-Component Coupling | 2-Aminopyridines, Naphthols, Glyoxal | Guanidinium chloride, Solvent-free | Polysubstituted 1,2-dihydronaphtho[2,1-b]furans | Avoids expensive catalysts and toxic solvents. researchgate.netrsc.org |
Reaction Mechanisms and Pathways of Naphtho 2,1 B Furan 2 1h One Transformations
Mechanistic Investigations of Annulation Reactions
Annulation reactions are fundamental to the synthesis of the Naphtho[2,1-b]furan-2(1H)-one core structure. These reactions involve the formation of the furanone ring onto the naphthalene (B1677914) scaffold. Mechanistic studies have explored various pathways, including those mediated by radicals and transition metals.
Radical-mediated pathways offer a powerful strategy for the construction of the this compound skeleton. One notable example involves the use of ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) to mediate the [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkenes. oup.com The proposed mechanism for visible-light-mediated cycloaddition suggests the formation of a biradical intermediate, which then undergoes intramolecular cyclization to form a hydroquinone (B1673460) intermediate. nih.gov Subsequent air oxidation leads to the final naphtho[2,3-b]furan-4,9-dione (B1206112) product. nih.gov
Flash vacuum pyrolysis (FVP) of certain precursors can also lead to the formation of naphthofuran systems through radical intermediates. For instance, the pyrolysis of 3-(2-furoyl)-cinnoline generates a diradical that rearranges and ultimately cyclizes to form naphtho[1,2-b]furan. chim.it
Transition-metal catalysis provides efficient and selective routes to Naphtho[2,1-b]furan (B1199300) derivatives. Various metals, including palladium, rhodium, silver, and iron, have been employed.
Palladium-catalyzed reactions are prominent in the synthesis of naphthofurans. For instance, Pd(OAc)₂ can catalyze the synthesis of dihydronaphthofurans. rsc.org Furthermore, palladium-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes, using a combination of Zn(OAc)₂ and K₂Cr₂O₇, yields naphtho[2,3-b]furan-4,9-dione derivatives with high regioselectivity. nih.gov
Rhodium catalysts, such as [Rh(nbd)(CH₃CN)₂]PF₆, have been used in the allylation of 2-naphthol (B1666908) to produce dihydronaphthofurans. rsc.org Silver(I)-catalyzed sequential C-C/C-O bond formations between 2-naphthol and dienes also afford 1,2-dihydronaphtho[2,1-b]furans. rsc.org The proposed mechanism involves the activation of the diene by coordination to Ag(I), followed by intermolecular nucleophilic attack by the naphthol. rsc.org
Iron(III)-catalyzed domino reactions, such as the Claisen rearrangement/aerobic dehydrogenative cyclization of β-naphthyl-substituted-allenylmethyl ether, provide a step-economic route to 2-aryl/alkyl, 3-(substituted-vinyl)naphtho[2,1-b]furans. acs.org Mechanistic studies suggest that the FeCl₃ catalyst is key to the high regio- and chemoselectivity observed. acs.org Nickel-catalyzed cross-coupling of 2-fluoronaphtho[2,1-b]furan with arylboronic acids proceeds via the activation of the aromatic C-F bond. beilstein-journals.org The mechanism is thought to involve the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to form a benzofuranylnickel(II) fluoride, which then undergoes transmetallation and reductive elimination. beilstein-journals.org
A summary of transition-metal-catalyzed annulation reactions is presented in the table below.
| Catalyst/Reagent | Reactants | Product | Reference |
| Pd(OAc)₂ | 2-Naphthol, Allyl tosylate | Dihydronaphthofuran | rsc.org |
| [Rh(nbd)(CH₃CN)₂]PF₆ | 2-Naphthol, Allyl tosylate | 2-Methyl-1,2-dihydronaphtho[2,1-b]furan | rsc.org |
| Ag(I) | 2-Naphthol, Dienes | 1,2-Dihydronaphtho[2,1-b]furans | rsc.org |
| FeCl₃ | β-Naphthyl-substituted-allenylmethyl ether | 2-Aryl/alkyl, 3-(substituted-vinyl)naphtho[2,1-b]furans | acs.org |
| Ni(0) species | 2-Fluoronaphtho[2,1-b]furan, Arylboronic acids | 2-Aryl-naphtho[2,1-b]furans | beilstein-journals.org |
| Pd/C | 2-Hydroxy-1,4-naphthoquinones, Olefins | Naphtha[2,3-b]furan-4,9-diones | nih.gov |
| Pd(II) | 2-Hydroxynaphthalene-1,4-diones, Internal alkynes | Naphtho[2,3-b]furan-4,9-dione derivatives | nih.gov |
Radical-Mediated Pathways
Detailed Reaction Mechanisms of Multi-Component Protocols
Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like this compound derivatives in a single step, enhancing atom economy and reducing waste.
Acid and base catalysis plays a crucial role in many multi-component syntheses of the naphthofuran core. For instance, a one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol in the presence of triethylamine (B128534) (Et₃N) as a base yields functionalized 2-(2-(aryl)-naphtho[2,1-b]furan-1-yl)acetic acids. arkat-usa.org The proposed mechanism involves the initial deprotonation of Meldrum's acid by triethylamine. arkat-usa.org
Acid catalysts are also widely used. p-Toluenesulfonic acid (p-TSA) catalyzes the domino reaction of (Z)-4-arylidene-2-phenyl-5(4)-oxazolones (azlactones) and 2-naphthols to produce this compound derivatives. researchgate.net The reaction is believed to proceed through a domino esterification/intramolecular 1,4-addition-type Friedel-Crafts alkylation. researchgate.net Similarly, hydrobromic acid can catalyze the Friedel–Crafts type reaction of 2-naphthols with allyl iodide. rsc.org
The understanding of intermediates and transition states is vital for optimizing reaction conditions and predicting product outcomes in MCRs. In the triethylamine-catalyzed reaction of Meldrum's acid, an initial Knoevenagel condensation between the enol form of Meldrum's acid and an arylglyoxal forms an α,β-unsaturated γ-dicarbonyl compound. arkat-usa.org This is followed by a Michael addition of the β-naphthol anion, which then undergoes intramolecular nucleophilic addition to form the furan (B31954) ring. arkat-usa.org
In the synthesis of 1,2-dihydronaphtho[2,1-b]furans from phenolic Mannich bases and pyridinium (B92312) ylides, the mechanism is thought to involve the formation of an o-quinone methide intermediate. acs.org This is followed by a Michael-type addition of the ylide to the o-quinone methide and subsequent intramolecular nucleophilic substitution. acs.org
A plausible mechanism for a three-component coupling of 2-aminopyridines, naphthols, and aqueous glyoxal (B1671930) involves several key intermediates to form polysubstituted 1,2-dihydronaphtho[2,1-b]furans. rsc.org
The following table summarizes key multi-component reactions and their proposed mechanistic steps.
| Reactants | Catalyst/Reagent | Key Mechanistic Steps | Product | Reference |
| Meldrum's acid, Arylglyoxals, β-Naphthol | Triethylamine | Knoevenagel condensation, Michael addition, Intramolecular nucleophilic addition | 2-(2-(Aryl)-naphtho[2,1-b]furan-1-yl)acetic acid | arkat-usa.org |
| Azlactones, 2-Naphthols | p-Toluenesulfonic acid | Domino esterification/intramolecular 1,4-addition-type Friedel-Crafts alkylation | This compound derivatives | researchgate.net |
| Phenolic Mannich bases, Pyridinium ylides | - | Formation of o-quinone methide, Michael-type addition, Intramolecular nucleophilic substitution | 1,2-Dihydronaphtho[2,1-b]furans | acs.org |
| 2-Aminopyridines, Naphthols, Aqueous glyoxal | Guanidinium (B1211019) chloride | Formation of various intermediates leading to cyclization | Polysubstituted 1,2-dihydronaphtho[2,1-b]furans | rsc.org |
Acid-Base Catalyzed Processes
Electrophilic and Nucleophilic Substitution Reactions
The this compound scaffold can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Electrophilic Substitution: The fused aromatic system is susceptible to electrophilic attack. For instance, Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan introduces a carbaldehyde group onto the pyrazole (B372694) ring attached to the naphthofuran core. mdpi.com Quantum-chemical simulations have indicated that the C⁵ position is the preferred site for the primary attack of an electrophile. researchgate.net
Nucleophilic Substitution: The furanone ring can be opened by nucleophiles. The compound can also undergo nucleophilic substitution reactions to introduce different functional groups onto the naphthalene or furan rings. For example, treatment of a bromo-substituted naphthofuran with a boronic acid in a Suzuki-Miyaura coupling reaction replaces the bromine atom with a phenyl group, which can then be converted to a hydroxyl group.
Dual Acylation at Aryl and Hetaryl Rings
Cycloaddition and Rearrangement Mechanisms
The [3+2] cycloaddition reaction is a powerful tool for the synthesis of furanonaphthoquinones, which are important structural motifs in many natural products and pharmacologically active compounds. dntb.gov.uaacs.org A visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinone (B1674593) with alkynes and alkenes has been developed to produce naphtho[2,3-b]furan-4,9-diones and their dihydronaphtho analogs. mdpi.com This method is noted for its environmental friendliness, good yields, excellent regioselectivity, and tolerance of various functional groups. dntb.gov.uamdpi.com
The proposed mechanism for the photocatalyzed [3+2] cycloaddition involves the irradiation of 2-hydroxy-1,4-naphthoquinone to generate excited triplets. mdpi.com These triplets then react with an alkyne to form a 1,5-biradical intermediate. mdpi.com Subsequent intramolecular cyclization and air oxidation lead to the final furanonaphthoquinone product. mdpi.com The reaction's viability is supported by control experiments, including the observation of a suppressed reaction in the absence of light or in the presence of a radical scavenger like TEMPO. mdpi.com
Ceric ammonium nitrate (CAN) can also mediate oxidative [3+2] cycloadditions of 1,3-dicarbonyl compounds to conjugated systems to yield substituted dihydrofurans, which can be further transformed into furonaphthoquinone natural products. researchgate.net
Table 2: Examples of Synthesized Naphtho[2,3-b]furan-4,9-diones via [3+2] Cycloaddition
| Product | Substituent (R) | Yield (%) |
| 3g | p-Tolyl | 77 |
| 3f | 2-Methoxyphenyl | 72 |
| 3c | 2-Chlorophenyl | 56 |
| 3l | Aminomethyl | 73 |
| Data sourced from Tan et al. (2023). mdpi.com |
Rearrangement reactions are pivotal in the synthesis and transformation of naphthofuran systems. The Claisen rearrangement, a well-known pericyclic reaction, occurs when O-allyl ethers of phenols or enols are heated, leading to C-allyl compounds. scirp.org In the context of naphthols, the reactivity of cinnamyloxynaphthalenes shows solvent dependence. For instance, 2-cinnamyloxynaphthalene undergoes Claisen rearrangement in both decalin and diethylene glycol. scirp.org In contrast, the 1-isomer undergoes Claisen rearrangement in decalin, but a combination of Claisen and intermolecular rearrangements at higher temperatures in diethylene glycol. scirp.org
Another significant rearrangement is the Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. nih.gov This reaction proceeds with complete retention of stereochemistry at the migrating group. nih.gov The thermal Curtius rearrangement is believed to be a concerted process, while the photochemical variant can proceed either concertedly or through a stepwise mechanism involving an acylnitrene intermediate. nih.gov
Unusual rearrangements have also been observed. For example, the reaction of 1-methyl-2-bromo-3H-naphtho(2,1-b)pyran-3-one with aqueous sodium hydroxide (B78521) was reported to yield 2-(2-hydroxynaphth-1-yl)propanal as the major product and 1-methyl-naphtho(2,1-b)furan-2-carboxylic acid as a minor product, indicating a complex rearrangement pathway. gla.ac.uk
Derivatization and Functionalization of Naphtho 2,1 B Furan 2 1h One
Introduction of Heterocyclic Moieties
A primary strategy in the functionalization of the naphthofuran scaffold is the annulation or attachment of various heterocyclic rings. This approach has led to the synthesis of a wide array of complex molecules, particularly those incorporating nitrogen-containing heterocycles like pyrazoles, pyrimidines, and pyridines.
Pyrazole (B372694) and its dihydro-analogue, pyrazoline, are five-membered heterocyclic rings that have been successfully incorporated into the Naphtho[2,1-b]furan (B1199300) structure through several synthetic routes.
A common and effective method for synthesizing pyrazoline derivatives of Naphtho[2,1-b]furan involves a multi-step process starting from a carboxylate precursor. nih.gov The key intermediate, Naphtho[2,1-b]furan-2-carbohydrazide (B1303883), is reacted with α,β-unsaturated ketones known as chalcones. nih.govijpsonline.com
The synthesis begins with the preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde (B42665) and ethyl chloroacetate (B1199739). nih.gov This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield Naphtho[2,1-b]furan-2-carbohydrazide. nih.govijpsonline.com Separately, various chalcones are synthesized via the Claisen-Schmidt condensation of substituted acetophenones with different aromatic aldehydes. nih.gov
The final step is the cyclocondensation reaction between the Naphtho[2,1-b]furan-2-carbohydrazide and the synthesized chalcones. This reaction, typically catalyzed by acetic acid in a solvent like dioxane, results in the formation of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.govijpsonline.com The general structure of these products involves the pyrazoline ring being attached to the naphthofuran moiety through a carbonyl bridge. nih.gov
Table 1: Examples of Synthesized 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles
| Compound | Chalcone Precursor | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3-phenyl-5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrazole | 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | 72 | 198-200 |
| 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-pyrazole | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 78 | 210-212 |
| 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3-(4-hydroxyphenyl)-5-(4-chlorophenyl)-2,3-dihydro-1H-pyrazole | 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 69 | 225-227 |
Data sourced from Kumaraswamy et al., 2009. ijpsonline.com
Another powerful technique for creating pyrazole-substituted naphthofurans is the Vilsmeier-Haack reaction. mdpi.comresearchgate.net This approach begins with the condensation of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine (B124118) to afford 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. mdpi.comresearchgate.net
The subsequent Vilsmeier formylation of this hydrazone intermediate using a reagent system of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) accomplishes both cyclization and formylation in one step. mdpi.comnih.gov This yields a key building block: 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comnih.gov
This pyrazole-4-carbaldehyde is a versatile intermediate that can undergo condensation reactions with a variety of carbon and nitrogen nucleophiles. mdpi.comresearchgate.net For instance, reaction with malononitrile (B47326) produces 2-[(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene]-malononitrile. mdpi.com Similarly, reaction with barbituric acid in the presence of triethylamine (B128534) yields 5-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com Reactions with hydrazine derivatives or amines lead to the corresponding Schiff bases. mdpi.com
Table 2: Derivatives from 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
| Reactant (Nucleophile) | Resulting Compound | Yield (%) |
|---|---|---|
| Malononitrile | 2-[(3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene]-malononitrile | Not Specified |
| Barbituric Acid | 5-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 80 |
| 2-Acetylnaphtho[2,1-b]furan | 1-(Naphtho[2,1-b]furan-2-yl)-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 80 |
| Phenylhydrazine | 1-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylhydrazone | 85 |
Data sourced from Abd El-Wahab et al., 2011. mdpi.com
Fusing six-membered heterocyclic rings like pyrimidine (B1678525) and pyridine (B92270) to the Naphtho[2,1-b]furan core results in angularly fused polycyclic systems.
The Friedlander annulation is a classic method for synthesizing quinolines and, by extension, other fused pyridine systems. In the context of the naphthofuran scaffold, this reaction has been employed to create Naphtho[2,1-b]furo[3,2-b]pyridine derivatives. researchgate.netscispace.com The synthesis starts with 2-acyl-3-aminonaphtho[2,1-b]furans, which are prepared from 2-hydroxy-1-naphthaldehyde oxime by reaction with an α-haloketone. scispace.com These amino-ketone precursors then undergo Friedlander cyclization upon treatment with various active methylene (B1212753) compounds, yielding the target fused pyridine heterocycles. researchgate.netscispace.com A related synthesis involves the reaction of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate to form a quinoline (B57606) ring, demonstrating the utility of the Friedlander condensation for constructing these fused systems. beilstein-journals.org
Complex heterocycles combining naphthofuran, pyrimidine, and triazole moieties have been synthesized. researchgate.net A synthetic route to Naphtho[2,1-b]furan-derived triazole-pyrimidines begins with the conversion of ethyl-naphtho[2,1-b]furan-2-carboxylate to 4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidine by refluxing with formamide. researchgate.net This fused pyrimidinone can be converted to a 4-chloro intermediate using phosphorus oxychloride, which is then reacted with hydrazine hydrate to produce a 4-hydrazino derivative. This hydrazino-naphthofuropyrimidine serves as a crucial intermediate for building the triazole ring. Reaction with nitrous acid yields a tetrazolo[1,5-c]pyrimido[5,4-b]naphtho[2,1-b]furan system, while reaction with orthoesters can lead to the formation of triazolo[4,3-c]pyrimido[5,4-b]naphtho[2,1-b]furan derivatives.
Friedlander Cyclization
Thiazole (B1198619) and Oxadiazole Derivatives
The synthesis of thiazole and oxadiazole derivatives from naphtho[2,1-b]furan-2(1H)-one precursors has been an area of significant research interest. These heterocyclic moieties are known to be present in many biologically active compounds.
One common strategy involves the conversion of a 2-acetylnaphtho[2,1-b]furan to 2-bromoacetylnaphtho[2,1-b]furan. This intermediate can then react with thiourea (B124793) to form a 2-(2-aminothiazol-4-yl)naphtho[2,1-b]furan. Subsequent reaction with various aromatic aldehydes yields Schiff bases, which can be further cyclized with thioglycolic acid to produce 2-[2-(2-aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans. researchgate.net
Similarly, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from naphtho[2,1-b]furan-2-carbohydrazide. ijpcbs.com Condensation of the carbohydrazide (B1668358) with aromatic aldehydes produces N'-[(1E)-arylmethylene]naphtho[2,1-b]furan-2-carbohydrazides. researchgate.net These intermediates can undergo oxidative cyclization using reagents like iodine in the presence of potassium carbonate in DMSO to yield 2-(naphtho[2,1-b]furan-2-yl)-5-aryl-1,3,4-oxadiazoles. ijpcbs.com Another method involves cyclization with acetic anhydride, which leads to the formation of 3-acetyl-5-(naphtho[2,1-b]furan-2-yl)-2-aryl-2,3-dihydro-1,3,4-oxadiazoles. researchgate.net Furthermore, reacting the carbohydrazide with carbon disulfide and ethanolic potassium hydroxide (B78521), followed by acidification, furnishes 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-Acetylnaphtho[2,1-b]furan | 1. Bromine2. Thiourea3. Aromatic aldehyde4. Thioglycolic acid | 2-[2-(2-Aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furan | researchgate.net |
| Naphtho[2,1-b]furan-2-carbohydrazide | 1. Aromatic aldehyde2. Iodine, K2CO3, DMSO | 2-(Naphtho[2,1-b]furan-2-yl)-5-aryl-1,3,4-oxadiazole | ijpcbs.com |
| Naphtho[2,1-b]furan-2-carbohydrazide | 1. Aromatic aldehyde2. Acetic anhydride | 3-Acetyl-5-(naphtho[2,1-b]furan-2-yl)-2-aryl-2,3-dihydro-1,3,4-oxadiazole | researchgate.net |
| Naphtho[2,1-b]furan-2-carbohydrazide | 1. CS2, KOH/EtOH2. HCl | 5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |
Carbonyl Group Modifications
The carbonyl group at the 2-position of the furanone ring is a prime site for a variety of chemical transformations, including reduction and condensation reactions.
The reduction of the carbonyl group in this compound and its derivatives can be achieved using various reducing agents. For instance, the reduction of decahydro-3a,6,6,9a-tetramethyl(3aα,5aβ,9aα,9bβ)-(+)-naphtho[2,1-b]furan-2(1H)-one with a metal hydride, such as sodium borohydride (B1222165), yields the corresponding alcohol, (-)-2,5,5,8a-tetramethyl-1-(carboxymethyl)-2-hydroxydecalin. google.com Similarly, dinaphtho[2,1-b]furan-2-yl-methanone can be reduced with sodium borohydride (NaBH4) to obtain dinaphtho[2,1-b]furan-2-yl-methanole. researchgate.net
The active methylene group adjacent to the carbonyl function can participate in condensation reactions. The Knoevenagel condensation, a reaction between an active methylene group and an aldehyde or ketone, is a key method for forming C=C bonds. scirp.org For example, 2-acetylnaphtho[2,1-b]furan undergoes condensation with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to yield 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan. medcraveonline.com
Furthermore, the carbonyl group itself can undergo condensation. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate reacts with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide. nih.govresearchgate.net This carbohydrazide can then be reacted with chalcones (derived from the Claisen-Schmidt condensation of substituted acetophenones and aromatic aldehydes) in the presence of acetic acid to produce 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.govresearchgate.net
| Starting Material | Reagent(s) | Product Type | Reference |
| Decahydro-3a,6,6,9a-tetramethyl...-naphtho[2,1-b]furan-2(1H)-one | Metal Hydride (e.g., NaBH4) | Alcohol | google.com |
| Dinaphtho[2,1-b]furan-2-yl-methanone | NaBH4 | Alcohol | researchgate.net |
| 2-Acetylnaphtho[2,1-b]furan | Malononitrile, Ammonium acetate, Acetic acid | Vinyl derivative | medcraveonline.com |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate | Carbohydrazide | nih.govresearchgate.net |
| Naphtho[2,1-b]furan-2-carbohydrazide | Chalcones, Acetic acid | Dihydropyrazole | nih.govresearchgate.net |
Reduction Reactions
Halogenation and Nitration Reactions
Electrophilic substitution reactions such as halogenation and nitration introduce functional groups onto the naphthyl ring system, which can serve as handles for further modifications.
Nitration of ethyl naphtho[2,1-b]furan-2-carboxylate can lead to the formation of ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate. researchgate.net This nitro-substituted derivative can then be converted to the corresponding carbohydrazide and subsequently used to synthesize various Schiff bases and azetidinone derivatives. researchgate.net
Bromination can also be employed to functionalize the naphthofuran core. For instance, bromination of certain naphthofuran derivatives can occur at specific positions depending on the existing substituents and reaction conditions. Research on related acenaphtho-oxazole systems has shown that electrophilic attack, including nitration and bromination, is often directed to the furan (B31954) ring. researchgate.net
Alkylation and Acylation Strategies
Friedel-Crafts alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups onto aromatic rings. beilstein-journals.org The acylation of 2-ethylnaphtho[2,1-b]furan can result in a mixture of 1-acetyl-, 5-acetyl-, and 1,5-diacetyl derivatives, with the product ratio being dependent on the reaction conditions. researchgate.net This demonstrates that both the furan and the naphthalene (B1677914) ring systems are susceptible to electrophilic attack. Quantum-chemical calculations have suggested that the initial electrophilic attack is preferred at the C5 position of the naphthalene ring. researchgate.net
Structure-Directing Functionalization
The inherent reactivity of the this compound system can be harnessed to direct the formation of specific isomers and complex structures. For instance, a domino esterification/intramolecular 1,4-addition-type Friedel-Crafts alkylation reaction has been developed for the synthesis of this compound derivatives from azlactones and 2-naphthols. researchgate.net This method provides a convenient route to complex molecules with high yields and diastereoselectivity. researchgate.net
Furthermore, multicomponent reactions offer an efficient pathway to substituted naphtho[2,1-b]furan-2(1H)-ones. A one-pot procedure involving aryl aldehydes, hippuric acid, acetic anhydride, and β-naphthol has been reported, showcasing a step-economic approach to these structures. researchgate.net
Computational Chemistry and Spectroscopic Characterization
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of naphtho[2,1-b]furan-2(1H)-one. These computational methods offer insights that complement experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G** basis set, are employed to determine the most stable molecular geometry (geometry optimization). researchgate.netresearchgate.net These calculations provide bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net
The optimized geometry is the starting point for further analysis of the molecule's electronic properties. researchgate.netresearchgate.net DFT is also used to study the electronic structure of these compounds, providing information about the distribution of electrons within the molecule. researchgate.netdntb.gov.ua For instance, in a study of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, DFT calculations confirmed that the two sides of the molecule are roughly perpendicular to each other. researchgate.net
Fukui functions (f(r)) are used within the framework of DFT to predict the reactivity and regioselectivity of molecules. faccts.de These indices identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. faccts.deplos.org For example, in the acylation of 2-ethylnaphtho[2,1-b]furan, Fukui indices of reactivity (f⁻) indicated a preference for the primary attack of an electrophile at the C⁵ position (f⁻ = 0.18) compared to the C¹ position (f⁻ = 0.06). researchgate.net This theoretical prediction helps in understanding and rationalizing the observed product distribution in chemical reactions.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. scirp.org The MEP map displays the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. ajchem-a.com This analysis provides a visual representation of the molecule's reactivity and helps in predicting how it will interact with other molecules. scirp.orgajchem-a.com
To investigate the potential biological activity of this compound derivatives, molecular docking and molecular dynamics simulations are employed. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. researchgate.netresearchgate.net For instance, docking studies have been used to evaluate the antibacterial potential of naphtho[2,1-b]furan (B1199300) derivatives by examining their interactions with specific protein targets. researchgate.netresearchgate.netresearchgate.net Molecular dynamics simulations can then be used to analyze the stability of the ligand-protein complex over time. researchgate.net
Molecular Electrostatic Potential Analysis
Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of newly synthesized compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.
¹H NMR and ¹³C NMR spectroscopy are powerful techniques for determining the structure of organic molecules. ijpsonline.com The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals in the NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.org
For the parent this compound, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the methylene (B1212753) protons and the aromatic protons. tandfonline.com The ¹³C NMR spectrum provides the corresponding signals for each carbon atom in the molecule. tandfonline.com
Table 1: Representative ¹H NMR Data for this compound and a Derivative
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| This compound | DMSO-d6 | CH₂ | 4.20 | s | - | tandfonline.com |
| " | " | H9 | 7.46 | d | 8.9 | tandfonline.com |
| " | " | H5 | 7.47 | ddd | 7.6, 1.2 | tandfonline.com |
| " | " | H6 | 7.59 | ddd | 7.6, 1.2 | tandfonline.com |
| " | " | H7 | 7.74 | d | 8.4 | tandfonline.com |
| " | " | H8 | 7.95 | d | 8.9 | tandfonline.com |
| " | " | H4 | 7.98 | d | 8.4 | tandfonline.com |
| (3Z)-3-(1H-Imidazol-4-ylmethylene)naphtho[2,1-b]furan-2(3H)-one | DMSO-d6 | H9 | 7.57 | d | 9.0 | tandfonline.com |
| " | " | H6 | 7.60 | dd | 7.2 | tandfonline.com |
| " | " | H5 | 7.79 | dd | 7.2 | tandfonline.com |
| " | " | H8 | 8.04 | d | 9.0 | tandfonline.com |
| " | " | H3' | 8.08 | s | - | tandfonline.com |
| " | " | H7 | 8.10 | d | 8.2 | tandfonline.com |
| " | " | imid-H | 8.48 | s | - | tandfonline.com |
| " | " | H4 | 8.50 | d | 8.2 | tandfonline.com |
| " | " | NH | 12.8 | s | - | tandfonline.com |
Table 2: Representative ¹³C NMR Data for this compound and a Derivative
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
| This compound | DMSO-d6 | C9 | 111.56 | tandfonline.com |
| " | " | C3 | 32.28 | tandfonline.com |
| " | " | C3a | 129.31 | tandfonline.com |
| " | " | C4 | 129.08 | tandfonline.com |
| " | " | C6 | 127.59 | tandfonline.com |
| " | " | C3b | 118.22 | tandfonline.com |
| " | " | C8 | 129.31 | tandfonline.com |
| " | " | C5 | 124.93 | tandfonline.com |
| " | " | C7a | 129.17 | tandfonline.com |
| " | " | C7 | 123.74 | tandfonline.com |
| " | " | C9a | 151.73 | tandfonline.com |
| " | " | C2 | 175.15 | tandfonline.com |
| (3Z)-3-(1H-Imidazol-4-ylmethylene)naphtho[2,1-b]furan-2(3H)-one | DMSO-d6 | C9 | 111.64 | tandfonline.com |
| " | " | C3 | 115.71 | tandfonline.com |
| " | " | C3a | 116.44 | tandfonline.com |
| " | " | C4 | 122.43 | tandfonline.com |
| " | " | C6 | 124.97 | tandfonline.com |
| " | " | C3b | 127.31 | tandfonline.com |
| " | " | C8 | 128.71 | tandfonline.com |
| " | " | C5 | 130.23 | tandfonline.com |
| " | " | C7a | 130.94 | tandfonline.com |
| " | " | C7 | 130.91 | tandfonline.com |
| " | " | C3' | 130.94 | tandfonline.com |
| " | " | C9a | 150.84 | tandfonline.com |
| " | " | C2 | 167.42 | tandfonline.com |
| " | " | C imid | 126.23, 131.94, 139.43 | tandfonline.com |
The analysis of NMR data for various derivatives of this compound is a common practice to confirm their successful synthesis and to elucidate their precise chemical structures. tandfonline.comarkat-usa.orgijpcbs.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of this compound and its derivatives, providing valuable information about the functional groups present in the molecule. The most prominent and diagnostic absorption band for this class of compounds is that of the carbonyl (C=O) stretching vibration of the lactone ring.
In derivatives of this compound, the C=O stretching frequency is consistently observed in the region of 1652 cm⁻¹ to 1732 cm⁻¹. For instance, in ethyl naphtho[2,1-b]furan-2-carboxylate, the ester carbonyl group exhibits a strong absorption band at 1732 cm⁻¹. ijpcbs.comijpcbs.com Similarly, in N'-[(4-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide, the amide carbonyl absorbs at 1652 cm⁻¹. ijpcbs.comijpcbs.com Another example, 2-acetylnaphtho[2,1-b]furan, shows a characteristic carbonyl peak at 1666 cm⁻¹. mdpi.com The position of this band can be influenced by the nature of substituents on the naphthofuran ring system.
In addition to the carbonyl absorption, other characteristic bands are observed. For example, in Naphtho[2,1-b]furan-2-carbohydrazide (B1303883), broad absorption bands in the range of 3304-2969 cm⁻¹ are attributed to the N-H stretching vibrations of the amino group. ijpcbs.com The presence of other functional groups in derivatives also gives rise to specific IR absorptions, such as the cyano group (C≡N) stretch observed around 2205-2228 cm⁻¹ in various substituted naphthofurans. medcraveonline.com
The table below summarizes the characteristic IR absorption bands for selected this compound derivatives.
| Compound | Functional Group | Absorption Band (cm⁻¹) | Reference |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | C=O (Ester) | 1732 | ijpcbs.comijpcbs.com |
| Naphtho[2,1-b]furan-2-carbohydrazide | C=O (Amide) | 1657 | ijpcbs.comijpcbs.com |
| NH₂ | 3304-2969 | ijpcbs.com | |
| 2-Acetylnaphtho[2,1-b]furan | C=O (Ketone) | 1666 | mdpi.com |
| N'-[(4-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide | C=O (Amide) | 1652 | ijpcbs.comijpcbs.com |
| N-H | 3300-2970 | ijpcbs.comijpcbs.com | |
| C=N | 1585 | ijpcbs.comijpcbs.com | |
| 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan | C≡N | 2225, 2228 | medcraveonline.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their structural elucidation. The electron ionization (EI) mass spectra of these compounds typically show a prominent molecular ion peak (M⁺), which confirms the molecular formula.
For the parent compound, this compound, the molecular weight is 184.19 g/mol . nih.govstenutz.eu In the mass spectra of its derivatives, the molecular ion peak is observed at the corresponding m/z value. For instance, the mass spectrum of 2-acetylnaphtho[2,1-b]furan shows a molecular ion peak at m/z 210. medcraveonline.com Similarly, for decahydro-3a,6,6,9a-tetramethylthis compound, the molecular weight is 250.38 g/mol . nih.gov
The fragmentation patterns of these molecules can provide further structural information. For example, in the mass spectrum of 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan, the molecular ion is observed at m/z 400 and the M+2 peak at m/z 402, which is characteristic of a bromine-containing compound. nih.gov
The table below presents the molecular ion peaks for several this compound derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion Peak (m/z) | Reference |
| This compound | C₁₂H₈O₂ | 184.19 | Not explicitly stated | nih.govstenutz.eu |
| 2-Acetylnaphtho[2,1-b]furan | C₁₄H₁₀O₂ | 210.23 | 210 | medcraveonline.com |
| Decahydro-3a,6,6,9a-tetramethylthis compound | C₁₆H₂₆O₂ | 250.38 | Not explicitly stated | nih.gov |
| 7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan | C₁₉H₁₃BrO₃S | 401.28 | 400 (M⁺), 402 (M⁺+2) | nih.gov |
X-ray Diffraction Analysis for Crystal and Molecular Structure
Studies on compounds such as 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan have shown that the naphthofuran unit is essentially planar. nih.gov In this particular derivative, the phenyl ring attached to the sulfonyl group is significantly twisted out of the plane of the naphthofuran system. nih.gov Similarly, in methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, the three fused rings of the naphthofuran moiety are coplanar, while the acetate (B1210297) side chain is twisted out of this plane. iucr.org
The crystal packing of these molecules is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking interactions. For example, in methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, centrosymmetric dimers are formed through C-H···O interactions. iucr.org In the case of 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan, the crystal structure is stabilized by aromatic π–π stacking interactions between adjacent molecules. nih.gov
The crystal structure of Knoevenagel condensation products of substituted naphthofuran-2-carbaldehydes reveals that these molecules often crystallize in the monoclinic space group P2₁/c. scirp.orgscirp.org
The table below summarizes the crystallographic data for a representative Naphtho[2,1-b]furan derivative.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate | C₁₆H₁₃BrO₃ | Monoclinic | P2₁/c | 17.050 | 14.5064 | 5.3660 | 96.443 | iucr.org |
| 7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan | C₁₉H₁₃BrO₃S | Monoclinic | P2₁/c | Not provided | Not provided | Not provided | Not provided | nih.gov |
Biological Activities and Pharmacological Potential
Antimicrobial Activity
Derivatives of the Naphtho[2,1-b]furan-2(1H)-one core have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microorganisms, including both bacteria and fungi.
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
Synthetic derivatives of naphtho[2,1-b]furan (B1199300) have demonstrated a spectrum of antibacterial activity. Research has shown that these compounds can inhibit the growth of various bacterial species. For instance, certain novel nitrogen-containing naphtho[2,1-b]furan derivatives have been synthesized and screened for their antibacterial properties researchgate.net.
In one study, a series of dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized and tested against a panel of bacteria that included both Gram-positive (Bacillus subtilis) and Gram-negative (Salmonella typhimurium, Escherichia coli) species. The results indicated weak antimicrobial activity, with minimum inhibitory concentrations (MICs) generally falling in the range of 128-512 μg/mL tubitak.gov.tr. Similarly, other synthesized naphtho[2,1-b]furan derivatives bearing a pyrazole (B372694) nucleus also showed effects against both Gram-positive and Gram-negative bacteria mdpi.com.
Further research into 2-substituted-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidines, derived from the naphthofuran core, has also been conducted to assess their antibacterial potential researchgate.net. The screening of these compounds has often revealed promising zones of inhibition when compared to standard antibiotics researchgate.net.
Table 1: Antibacterial Activity of Selected Naphtho[2,1-b]furan Derivatives
| Compound/Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Activity (MIC in μg/mL) | Reference |
| Dinaphtho[2,1-b]furan-2-yl-methanone derivatives | Bacillus subtilis | Salmonella typhimurium, Escherichia coli | 128-512 | tubitak.gov.tr |
| 1-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylhydrazone derivative (14) | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Promising | mdpi.com |
Antifungal Efficacy
The potential of this compound derivatives as antifungal agents has also been an area of active investigation. Studies have reported the evaluation of these compounds against various fungal pathogens.
For example, the same study that assessed the antibacterial activity of dinaphtho[2,1-b]furan-2-yl-methanone derivatives also tested their efficacy against the fungi Candida globrata and Candida tropicalis, finding weak activity with MICs between 128-512 μg/mL tubitak.gov.tr. In another investigation, newly synthesized thiosemicarbazide (B42300) derivatives of naphtho[2,1-b]furan demonstrated notable antifungal activity against Aspergillus niger and Curvularia lunata when tested at a concentration of 0.001 mol/mL in DMF medium .
Furthermore, various other synthesized derivatives, including those coupled with a 1,3,4-oxadiazole (B1194373) ring, have been screened for their antifungal properties, highlighting the ongoing effort to develop more potent antifungal agents based on this scaffold ijpcbs.comijpcbs.com.
Table 2: Antifungal Activity of Selected Naphtho[2,1-b]furan Derivatives
| Compound/Derivative | Fungal Species | Activity | Reference |
| Dinaphtho[2,1-b]furan-2-yl-methanone derivatives | Candida globrata, Candida tropicalis | Weak (MIC 128-512 μg/mL) | tubitak.gov.tr |
| 1-(1-naphtho[2,1-b]furan-2-yl)ethylidene)(arylsubstituted)thiosemicarbazide derivatives (6c, 6e) | Aspergillus niger, Curvularia lunata | Noticeable | |
| 1-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylhydrazone derivative (14) | Candida albicans, Aspergillus niger | Promising | mdpi.com |
Anti-inflammatory Properties
The naphthofuran skeleton is associated with anti-inflammatory activity, and various derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammatory responses .
Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production
A key mechanism through which compounds exert anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). Research on synthetic furanonaphthoquinones, which are structurally related to the naphtho[2,1-b]furan core, has identified potent inhibitors of both NO and PGE2 production enpress-publisher.comresearchgate.net.
One study identified three linear furanonaphthoquinones as potent inhibitors, with IC50 values for NO inhibition ranging from 0.45 to 2.86 μM and for PGE2 inhibition from 0.38 to 1.65 μM enpress-publisher.comresearchgate.net. This highlights the potential of the furanonaphthoquinone scaffold in designing new anti-inflammatory agents enpress-publisher.comresearchgate.net.
Macrophage-Based Assays (e.g., LPS-activated RAW 264.7 macrophages)
The anti-inflammatory potential of these compounds is often assessed using in vitro models, such as lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. These cells, when stimulated with LPS, mimic an inflammatory response by producing high levels of NO and other inflammatory cytokines.
Studies have utilized this cell line to screen naphthoquinone derivatives for their ability to inhibit NO and PGE2 production enpress-publisher.comresearchgate.net. The results from these assays provide a valuable measure of the anti-inflammatory activity of the tested compounds. For instance, the inhibitory effects of furanonaphthoquinones on NO and PGE2 production were determined in LPS-stimulated RAW 264.7 macrophages enpress-publisher.comresearchgate.net. Furthermore, research on 2-phenylnaphthalene (B165426) derivatives has also demonstrated the downregulation of pro-inflammatory mediators in this cell line nih.gov.
Table 3: Anti-inflammatory Activity of Furanonaphthoquinone Derivatives in LPS-activated RAW 264.7 Macrophages
| Compound | IC50 for NO Inhibition (μM) | IC50 for PGE2 Inhibition (μM) | Reference |
| Furanonaphthoquinone Derivative 4 | 2.86 | 1.65 | enpress-publisher.comresearchgate.net |
| Furanonaphthoquinone Derivative 5 | 0.45 | 0.38 | enpress-publisher.comresearchgate.netresearchgate.net |
| Furanonaphthoquinone Derivative 6 | 2.68 | 1.29 | enpress-publisher.comresearchgate.net |
Anthelmintic Activity
The potential of naphtho[2,1-b]furan derivatives as anthelmintic agents, which are effective against parasitic worms, has been noted in the scientific literature ijpcbs.comijpcbs.comnih.gov. The broad spectrum of biological activities associated with the naphthofuran ring system has prompted the screening of its derivatives for various pharmacological properties, including anthelmintic effects .
Several synthesized derivatives of naphtho[2,1-b]furan have been reported to possess anthelmintic activity ijpcbs.comijpcbs.com. For instance, certain naphtho[2,1-b]furo[3,2-d]pyrimidines and pyrazole derivatives have been evaluated for this property researchgate.netnih.gov. However, detailed studies and specific data on the anthelmintic efficacy of this compound itself are not extensively available in the reviewed literature. The existing reports primarily suggest this as a potential therapeutic avenue for this class of compounds, warranting further investigation to identify specific derivatives with potent anthelmintic properties and to elucidate their mechanisms of action.
Anticancer and Cytotoxic Activities
Derivatives of the this compound scaffold have demonstrated notable potential as anticancer and cytotoxic agents. Research indicates that these compounds can induce apoptosis, or programmed cell death, in cancer cells through the modulation of genes involved in the process. medcraveonline.com The cytotoxic properties of these compounds have been evaluated against various human cancer cell lines, establishing them as candidates for further development in cancer therapy. medcraveonline.commedcraveonline.com
A series of 2(or 3)-arylmethylenenaphtho[2,1-b]furan-3(or 2)-ones were synthesized and evaluated for their in vitro anticancer properties. ijprajournal.comijpsonline.com The Knoevenagel coupling products of naphthofuranones and various formyl derivatives were tested, with one compound, 2-(4-Oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one, showing significant activity against the L1210 murine leukemia cell line with an IC50 value of 1.6 μM. ijprajournal.comijpsonline.com However, these compounds exhibited only minor inhibitory activity against Src protein tyrosine kinase. ijprajournal.comijpsonline.com
Furthermore, hybrid molecules incorporating the naphthoquinone and 1,2,3-triazole scaffolds have been synthesized and tested on human cancer cell lines, including MDA-MB231 (breast), Caco-2 (colon), and Calu-3 (lung). One of the most promising compounds demonstrated selectivity for Caco-2 cells, with in silico studies suggesting that its cytotoxic effect may stem from the inhibition of topoisomerase I and IIα. The antitumor potential of naphthofuran derivatives is a recurring theme in the literature, highlighting the importance of this structural class in oncological research.
Table 1: Selected Cytotoxic Activities of Naphtho[2,1-b]furan Derivatives
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| 2-(4-Oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one | L1210 (Murine Leukemia) | IC50 = 1.6 μM | ijprajournal.comijpsonline.com |
| Furanonaphthoquinones tethered to 1H-1,2,3-triazoles | Caco-2 (Colon Carcinoma) | Selective cytotoxicity; potential Topoisomerase I/IIα inhibitor | |
| Arylmethylenebenzofuranone derivatives | General | Induction of apoptosis | medcraveonline.com |
Other Reported Biological Activities
Beyond their cytotoxic potential, this compound derivatives have been investigated for a range of other pharmacological effects.
Analgesic and Antipyretic Effects
Several studies have reported the synthesis of Naphtho[2,1-b]furan derivatives and their subsequent evaluation for analgesic and antipyretic properties. For instance, a series of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, synthesized from the reaction of naphtho[2,1-b]furan-2-carbohydrazide (B1303883) with chalcones, were screened for these activities. Similarly, benzodiazepine (B76468) derivatives incorporating the naphtho[2,1-b]furan moiety were also assessed for their analgesic and antipyretic potential, among other activities. The acetic acid-induced writhing method in mice is a common assay used to confirm the analgesic activity of these compounds. These findings suggest that the naphthofuran scaffold can be a valuable template for developing new pain and fever-reducing agents.
Diuretic Properties
The potential of Naphtho[2,1-b]furan derivatives to act as diuretics has also been explored. In several research endeavors, newly synthesized compounds bearing this heterocyclic system were screened for diuretic activity. For example, 4-(naphtho[2,1-b]furan-2-yl)-2-(substituted)phenyl-2,5-dihydro-1H-1,5-benzodiazepines were synthesized and evaluated, with results indicating diuretic effects for some of the tested compounds. Another study involving 2-mercapto-4-acylnaphtho[2,1-b]furo[3,2-d]pyrimidines also reported significant diuretic activity for certain derivatives. These studies underscore the potential of this chemical family in the development of agents that promote urine production.
Antiplasmodial Activity
The fight against malaria has led researchers to investigate various chemical structures for antiplasmodial activity. Derivatives of naphtho[2,1-b]furan have been identified as having potential in this area, often discussed under the broader term of antimalarial activity. While specific studies on this compound itself are limited, related pyrimidine-based derivatives have been noted for their antimalarial properties. The interest in this scaffold is part of a larger effort to find new drugs to combat the spread of resistant malaria parasites.
Enzyme Inhibition Studies (e.g., InhA and Cytochrome c peroxidase)
The mechanism of action for some of the biological activities of Naphtho[2,1-b]furan derivatives involves the inhibition of specific enzymes. medcraveonline.com Notably, these compounds have been identified as potential inhibitors of InhA and cytochrome c peroxidase. medcraveonline.com InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key enzyme in the fatty acid synthesis pathway, making it a crucial target for anti-TB drug development. Cytochrome c peroxidase is involved in managing oxidative stress. medcraveonline.com
Molecular docking and dynamic studies have been employed to investigate the interaction between naphtho[2,1-b]furan-derived triazole-pyrimidines and these enzymes. The results from these computational studies, along with in vitro assays, suggest a strong binding affinity and inhibitory potential, highlighting a promising avenue for the development of new therapeutic agents targeting these specific enzymes.
Table 2: Enzyme Inhibition by Naphtho[2,1-b]furan Derivatives
| Enzyme Target | Compound Class | Significance | Reference |
|---|---|---|---|
| InhA | Naphtho[2,1-b]furan derived triazole-pyrimidines | Potential anti-tuberculosis agent | |
| Cytochrome c peroxidase | Naphtho[2,1-b]furan derived triazole-pyrimidines | Oxidative stress modulation | medcraveonline.com |
Structure Activity Relationships Sar and Drug Design
Elucidation of Pharmacophores within Naphtho[2,1-b]furan-2(1H)-one Core
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For the broader class of naphthofuran and related naphthoquinone derivatives, computational modeling has helped identify key pharmacophoric features. These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that facilitate interactions with biological targets. acs.org
For derivatives based on the Naphtho[2,1-b]furan (B1199300) core, the key pharmacophoric elements can be summarized as:
The Planar Naphthalene (B1677914) Ring: This large, aromatic system often engages in hydrophobic and π-π stacking interactions within protein binding pockets.
The Furanone Moiety: The lactone carbonyl group (C=O) in the furanone ring is a prominent hydrogen bond acceptor, crucial for anchoring the molecule to a target receptor. acs.org The furan (B31954) oxygen can also act as a hydrogen bond acceptor. acs.org
Substituent Positions: Specific positions on both the naphthalene and furanone rings are available for substitution, allowing for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize biological activity.
Pharmacophore models for related cytotoxic naphthoquinones have highlighted the importance of hydrogen-bond interactions involving the carbonyl groups and a hydrophobic group interacting with a specific area of the receptor as critical for high potency. acs.org
Impact of Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity.
For instance, in the development of anti-tuberculosis agents, the presence of a chloro substitution on an associated aromatic ring was found to be crucial for activity. researchgate.net Derivatives with a chloro group or an unsubstituted aromatic ring exhibited the highest anti-TB activity, with MIC values as low as 1.6 μg/mL. researchgate.net Conversely, the introduction of a nitro group on a benzene (B151609) ring was noted to reduce the energy of the highest occupied molecular orbital (HOMO). researchgate.net
In the context of anticancer agents, arylmethylene groups at the C3 position of the Naphtho[2,1-b]furan-2(3H)-one skeleton have been investigated for their cytotoxic effects. tandfonline.com The 2-(4-Oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one derivative was identified as a particularly active compound against L1210 leukemia cells, with an IC50 value of 1.6 μM. tandfonline.com Other studies on related naphthoquinone structures suggest that introducing electron-withdrawing groups at the 2-position of the furan ring can improve toxic effects against cancer cells. mdpi.com
The following table summarizes the observed effects of different substituents on the biological activities of various Naphtho[2,1-b]furan derivatives.
| Derivative Class | Substituent & Position | Observed Biological Effect | Reference |
| Naphthofuran-Triazole-Pyrimidines | Chloro substitution on phenyl ring | Essential for anti-TB activity (MIC = 1.6 µg/mL) | researchgate.net |
| Naphthofuran-Triazole-Pyrimidines | Unsubstituted phenyl ring | Maintained high anti-TB activity (MIC = 1.6 µg/mL) | researchgate.net |
| Naphthofuran-Triazole-Pyrimidines | Other substitutions (e.g., nitro) | Moderate anti-TB activity | researchgate.net |
| Arylmethylene-naphthofuranones | 2-(4-Oxo-1-benzopyran-3-ylmethylene) | Most active cytotoxic compound (IC50 = 1.6 µM) | tandfonline.com |
| Naphthofuran-fused Pyrimidines | 4-N-aryl substituents (e.g., 5e, 5f) | Excellent antibacterial and antifungal activity (MIC = 3.125 µg/mL) | researchgate.net |
| Naphthofuran-Triazole Conjugates | 2-chloro substitution on phenyl ring | Most efficacious tyrosinase inhibitor | rsc.org |
Rational Design of Potent Derivatives
Rational drug design leverages the understanding of SAR and ligand-target interactions to create novel compounds with improved pharmacological profiles. For the this compound scaffold, this often involves a strategy of molecular hybridization, where the core is combined with other known pharmacologically active heterocycles. medcraveonline.comrsc.orgresearchgate.net
A primary optimization strategy involves the synthesis of hybrid molecules that integrate the naphthofuran core with other heterocyclic systems known for their therapeutic properties, such as pyrimidines, triazoles, and oxadiazoles. researchgate.netrsc.orgnih.gov This approach aims to create multi-target ligands or to enhance the potency of the parent molecule through synergistic effects.
Fusion with Pyrimidines and Triazoles: Researchers have synthesized Naphtho[2,1-b]furan derivatives fused with triazole-pyrimidine moieties. researchgate.net This strategy yielded compounds with potent inhibitory activity against enzymes like InhA and cytochrome c peroxidase, which are crucial targets in Mycobacterium tuberculosis. researchgate.net
Conjugation with Triazole-Acetamides: The rational design of naphthofuran-triazole-acetamide hybrids has led to the development of potent tyrosinase inhibitors. rsc.org This design strategy builds upon the known biological activities of both naphthofurans and triazoles.
Incorporation of Oxadiazoles: Series of 2,5-disubstituted-1,3,4-oxadiazole derivatives containing the Naphtho[2,1-b]furan-2-yl moiety have been synthesized and evaluated as potential antioxidant and antibacterial agents. nih.gov
Another key optimization strategy focuses on substituent modification based on SAR data. For example, after identifying that a chloro group was beneficial for the anti-TB activity of certain derivatives, further design efforts could explore other halogen substitutions or different positions for the chloro group to maximize efficacy and minimize toxicity. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It provides crucial insights into the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding further drug design.
Docking studies on Naphtho[2,1-b]furan derivatives have been instrumental in explaining their biological activities. For instance, docking of Naphtho[2,1-b]furan derived triazole-pyrimidines into the active site of Mycobacterium tuberculosis enoylreductase (InhA) revealed key interactions responsible for their inhibitory effect. researchgate.net Similarly, the tyrosinase inhibition by naphthofuran-triazole conjugates was validated through molecular docking, which showed significant interactions with the enzyme's active site, including hydrogen bonding with residues like ARG-209 and GLY-200. rsc.org The docking scores for the most potent compounds were significantly better than that of the standard inhibitor, kojic acid, corroborating the experimental results. rsc.org
The table below details findings from various docking studies on Naphtho[2,1-b]furan derivatives.
| Derivative | Protein Target (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues | Reference |
| Naphthofuran-triazole-pyrimidine (6a) | M. tuberculosis enoylreductase (InhA) | - | Interacts with amino acids forming hydrogen bonds and hydrophobic interactions. | researchgate.net |
| Naphthofuran-triazole-acetamide (20f) | Tyrosinase (5OAE) | -7.10 | Hydrogen bonds: ARG-209, GLY-200, GLU-158; Hydrophobic interactions: HIS-204. | rsc.org |
| Naphthofuran-triazole-acetamide (20i) | Tyrosinase (5OAE) | -6.95 | Hydrogen bonds: ARG-209, GLY-200, GLU-158; Hydrophobic interactions: HIS-204. | rsc.org |
| Naphthofuran-pyrimidine (5e, 5f) | S. aureus tyrosyl-tRNA synthetase (1JIJ) | - | Strong binding affinities through hydrogen bonds. | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Synthesis
The synthesis of Naphtho[2,1-b]furan-2(1H)-one and its analogs is a cornerstone of its research. Future efforts are increasingly directed towards the development of more efficient, selective, and sustainable catalytic systems.
One promising avenue is the exploration of asymmetric catalysis to produce enantiomerically pure naphthofuranone derivatives. The use of chiral catalysts, such as BINOL-derived phosphoric acids, has shown potential in enantioselective synthesis, and further development in this area could lead to the discovery of stereospecific biological activities. researchgate.net Another area of focus is the use of transition metal catalysis . For instance, palladium-catalyzed three-component coupling reactions using naphthols, aldehydes, and carbon monoxide have been developed for the synthesis of naphthofuran-2(3H)-one derivatives. acs.org Rhodium-catalyzed synthesis of dihydronaphthofurans has also been reported. rsc.org
Furthermore, the principles of green chemistry are becoming increasingly important. The development of one-pot synthesis methods using environmentally friendly solvents and catalysts is a key goal. For example, a green, one-pot method for synthesizing various naphthofuran derivatives using a deep eutectic solvent (ChCl/ZnCl2) has been demonstrated. researchgate.net Similarly, catalyst-free methodologies, such as the synthesis of spiro[dihydroquinoline-naphthofuranone] compounds in water, are being explored to minimize the environmental impact of chemical synthesis. researchgate.netacs.org The use of recyclable nanocatalysts, like silica-coated superparamagnetic iron oxide nanoparticles (SPIONs) with Nafion-H, in microwave-assisted synthesis represents another significant step towards sustainable production. researchgate.net
| Catalytic System | Key Features | Potential Advantages |
| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., BINOL-derived phosphoric acids) | Production of enantiomerically pure compounds, leading to stereospecific biological activities. researchgate.net |
| Transition Metal Catalysis | Employs metals like palladium and rhodium in coupling reactions | Efficient and selective formation of the naphthofuranone core. acs.orgrsc.org |
| Green Catalysis | Focuses on environmentally friendly solvents (e.g., deep eutectic solvents, water) and recyclable catalysts (e.g., nanocatalysts) | Reduced environmental impact, lower costs, and increased sustainability of the synthesis process. researchgate.netresearchgate.netacs.org |
Exploration of New Biological Targets and Mechanisms of Action
While the anticancer and antimicrobial properties of this compound derivatives are well-documented, future research will delve deeper into their specific molecular interactions. A significant area of emerging research is the identification of novel biological targets . For instance, some derivatives have been investigated as inhibitors of enzymes like InhA and cytochrome c peroxidase, suggesting their potential in treating tuberculosis and combating oxidative stress. bohrium.com
The elucidation of new mechanisms of action is also a critical research frontier. Studies on naphthofuran-4,9-diones, which share a similar structural motif, have shown that their cytotoxic effects can be mediated by the generation of intracellular reactive oxygen species (ROS) and the induction of mitochondrial membrane potential dissipation, leading to apoptosis. researchgate.net Future investigations could explore similar mechanisms for this compound derivatives. Furthermore, the ability of natural compounds to modulate various cell signaling pathways involved in cancer progression, such as those regulating cell proliferation, apoptosis, and angiogenesis, provides a roadmap for investigating the broader biological effects of this compound class. frontiersin.orgimrpress.commdpi.com
| Biological Target/Mechanism | Potential Therapeutic Application | Research Focus |
| Enzyme Inhibition (e.g., InhA, cytochrome c peroxidase) | Antitubercular, antioxidant therapies | Identifying specific enzymes inhibited by this compound derivatives and understanding the structure-activity relationships. bohrium.com |
| Induction of Apoptosis (via ROS generation and mitochondrial dysfunction) | Cancer therapy | Investigating the precise molecular pathways involved in apoptosis induction and identifying key protein interactions. researchgate.net |
| Modulation of Cell Signaling Pathways | Cancer, inflammatory diseases | Exploring the effects on pathways regulating cell cycle, angiogenesis, and metastasis. frontiersin.orgimrpress.commdpi.com |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new drugs based on the this compound scaffold. These computational tools can significantly accelerate the identification of promising drug candidates.
ML models can be trained on large datasets of chemical compounds and their biological activities to predict the bioactivity of novel this compound derivatives. nih.govnih.govmdpi.com This allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest likelihood of being active against a specific target. Furthermore, AI can be employed for scaffold hopping , where the core this compound structure is modified to generate new chemotypes with potentially improved properties. researchgate.net This approach can lead to the discovery of novel compounds with enhanced efficacy, better pharmacokinetic profiles, and reduced toxicity. The use of deep neural networks has already shown success in identifying new antibacterial compounds from large chemical libraries. researchgate.net
| AI/ML Application | Description | Potential Impact |
| Bioactivity Prediction | Using ML algorithms to predict the biological activity of new derivatives against various targets. nih.govnih.govmdpi.com | Faster and more cost-effective screening of large compound libraries. |
| Scaffold Hopping | Employing AI to generate novel chemical scaffolds based on the this compound core. researchgate.net | Discovery of new drug candidates with improved properties and novel mechanisms of action. |
| De Novo Drug Design | Utilizing generative AI models to design entirely new molecules with desired properties. | Creation of highly specific and potent drug candidates tailored to a particular biological target. |
Advanced Materials Applications of this compound Scaffolds
Beyond its biological applications, the this compound scaffold holds significant promise in the field of advanced materials . The unique photophysical properties of certain derivatives make them attractive for a range of applications.
A particularly exciting area is the development of photochromic materials . Vinylidene-naphthofurans, which can be synthesized from this compound, exhibit photochromism, changing their color upon exposure to UV or sunlight. rsc.orgresearchgate.net This property makes them suitable for use in smart windows, optical data storage, and molecular switches. Naphthopyrans, which are structurally related, are also well-known for their photochromic properties. thieme-connect.com
Furthermore, the extended π-system of the naphthofuran core suggests potential applications in organic electronics . Derivatives of Naphtho[2,1-b]furan (B1199300) have been shown to exhibit enhanced charge mobility, making them candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification of the scaffold opens up possibilities for creating a wide range of functional materials.
| Material Application | Key Property | Potential Use |
| Photochromic Materials | Reversible color change upon exposure to light. rsc.orgresearchgate.net | Smart windows, optical data storage, molecular switches. |
| Organic Electronics | Enhanced charge mobility due to extended π-system. | Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
Collaborative and Interdisciplinary Research Opportunities
The diverse potential of this compound necessitates a collaborative and interdisciplinary approach to fully realize its applications. Future breakthroughs will likely emerge from the synergy between different scientific disciplines.
For example, collaborations between synthetic organic chemists and computational chemists will be crucial for the rational design and synthesis of new derivatives with tailored properties. The integration of AI and ML into the design-synthesis-testing cycle will require close interaction between experts in these fields.
Similarly, partnerships between medicinal chemists , biologists , and pharmacologists are essential for the discovery of new biological targets and the elucidation of mechanisms of action. ijprajournal.commedcraveonline.comresearchgate.net Clinical researchers will also play a vital role in translating promising laboratory findings into effective therapies.
In the realm of materials science, collaborations between chemists , physicists , and engineers will be necessary to develop and fabricate functional devices based on this compound scaffolds. This interdisciplinary approach will be key to overcoming the challenges associated with integrating these novel materials into practical applications.
Q & A
Q. What are the common synthetic routes for Naphtho[2,1-b]furan-2(1H)-one derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step pathways or one-pot reactions. For example:
- Stepwise synthesis : Starting with 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate, followed by hydrazine hydrate treatment to form carbohydrazide intermediates. Subsequent reactions with aldehydes (e.g., 2-chloro-3-formylquinolines) yield Schiff bases, which are cyclized with chloroacetyl chloride to form azetidinone derivatives .
- One-pot synthesis : A three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine produces functionalized naphtho[2,1-b]furans in high yields (up to 85%) without chromatographic separation. Key factors include solvent choice (e.g., EtOH/H₂O) and temperature control to suppress isomer formation .
- Catalytic oxidation : 3-Arylbenzofuran-2(3H)-ones are oxidized using LiCl and hexafluoroisopropanol to form naphtho[2,1-b]furan-2(1H)-ones, with reaction efficiency dependent on oxidant stoichiometry and solvent polarity .
Q. How is spectroscopic characterization (e.g., NMR, IR) utilized to confirm the structure of Naphtho[2,1-b]furan derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct peaks confirm regioselectivity and substituent positioning. For example, in 2-(2-(4-chlorophenyl)naphtho[2,1-b]furan-1-yl)acetic acid, aromatic protons appear at δ 6.8–8.2 ppm, while the carbonyl carbon (C=O) resonates at δ 172.6 ppm .
- IR spectroscopy : Carboxylic acid derivatives show O–H stretches at ~3450 cm⁻¹ and C=O stretches at ~1709 cm⁻¹. Absence of unwanted functional groups (e.g., -NH₂) validates reaction completion .
- Elemental analysis : Matching calculated and observed C/H/O percentages (±0.3%) ensures purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to avoid isomeric byproducts in naphtho[2,1-b]furan synthesis?
- Methodological Answer : Isomer formation (e.g., naphtho[2,3-b]furan vs. naphtho[2,1-b]furan) is minimized by:
- Controlling nucleophilic attack direction : Using β-naphthol’s C1 position as the reactive site via pH adjustment (e.g., triethylamine-mediated deprotonation) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring the [2,1-b] isomer .
- Temperature modulation : Lower temperatures (e.g., 0–25°C) reduce kinetic competition between pathways, enhancing selectivity .
Q. What strategies are employed to enhance the charge carrier mobility of naphtho[2,1-b]furan-based semiconductors in organic electronics?
- Methodological Answer : High hole mobility (up to 3.6 cm² V⁻¹ s⁻¹) in organic field-effect transistors (OFETs) is achieved through:
- Crystal engineering : Dense packing of naphthodifuran derivatives maximizes π-orbital overlap, reducing reorganization energy (<50 meV). X-ray diffraction confirms planar molecular arrangements .
- Side-chain optimization : Alkyl or aryl substituents balance solubility and crystallinity, enabling solution-processed single-crystal growth .
Q. How does structural modification of Naphtho[2,1-b]furan derivatives influence their pharmacological activity?
- Methodological Answer :
- Schiff base derivatives : Introducing 2-chloroquinoline moieties enhances antibacterial activity (e.g., MIC = 12.5 µg/mL against S. aureus) by disrupting cell wall synthesis .
- Pyrazole hybrids : Fluorinated substituents improve antifungal potency (e.g., 80% inhibition of C. albicans at 50 µM) via cytochrome P450 inhibition .
- Hydrazide conjugates : Electron-withdrawing groups (e.g., -NO₂) increase DNA intercalation, as shown in cytotoxicity assays (IC₅₀ = 8.2 µM for HeLa cells) .
Q. What mechanisms explain the selective cleavage of carbon-sulfur bonds in biodesulfurization using naphtho[2,1-b]furan derivatives?
- Methodological Answer : Rhodococcus sp. WU-K2R desulfurizes naphthothiophene via a sulfur-specific pathway:
- Oxidation : Naphthothiophene is converted to sulfone intermediates using monooxygenases.
- C–S bond cleavage : Desulfinases hydrolyze sulfones to 2′-hydroxynaphthylethene and naphtho[2,1-b]furan, retaining carbon skeletons for microbial assimilation .
Q. How do computational methods aid in understanding the electronic properties of naphtho[2,1-b]furan derivatives for OFET applications?
- Methodological Answer :
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
- Methodological Answer : Discrepancies arise from:
- Substrate purity : Impurities in β-naphthol (e.g., α-naphthol traces) reduce yields by 15–20%. Pre-recrystallization improves outcomes .
- Catalyst variability : Homogeneous catalysts (e.g., Et₃N) vs. heterogeneous systems (e.g., zeolites) yield differences (75% vs. 60%). Standardizing catalyst loading (10 mol%) minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
